molecular formula C17H17N7O8S4 B587357 delta2-Cefotetan CAS No. 1332499-75-8

delta2-Cefotetan

Cat. No.: B587357
CAS No.: 1332499-75-8
M. Wt: 575.604
InChI Key: DBSPFHNCVUTGLP-IGTHYWETSA-N
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Description

Delta2-Cefotetan is a derivative of cefotetan, a semisynthetic cephamycin antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against anaerobic bacteria. This compound is used primarily in pharmaceutical research and development as a reference standard for analytical testing .

Mechanism of Action

Target of Action

Delta2-Cefotetan, also known as Cefotetan, is a semisynthetic cephamycin antibiotic . Its primary targets are the bacterial penicillin-binding proteins (PBPs), which play a crucial role in cell wall biosynthesis . By binding to these proteins, Cefotetan inhibits the synthesis of the bacterial cell wall, leading to the death of the bacteria .

Mode of Action

Cefotetan’s bactericidal action results from the inhibition of cell wall synthesis . It binds to and inhibits the bacterial PBPs, which are essential for cell wall biosynthesis . This interaction disrupts the formation of the bacterial cell wall, leading to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Cefotetan is the bacterial cell wall synthesis pathway . By inhibiting the PBPs, Cefotetan prevents the cross-linking of peptidoglycan chains, a critical step in cell wall construction . This disruption in the cell wall synthesis pathway leads to a weakened cell wall, cell lysis, and ultimately, bacterial death .

Pharmacokinetics

Cefotetan can be administered intravenously or intramuscularly . The volume of distribution is between 8 and 13L, similar to other cephalosporins . The drug exhibits almost linear pharmacokinetics, with mean peak plasma concentrations being almost linearly related to the dose . The total body clearance is 1.8 to 2.9 L/h, with renal clearance accounting for about 64 to 84% of a dose . Approximately 75% of a dose is excreted in the urine within 24 hours . The plasma elimination half-life is between 3 and 4 hours after intravenous and intramuscular doses .

Result of Action

The primary result of Cefotetan’s action is the death of the bacteria. By inhibiting cell wall synthesis, Cefotetan causes cell lysis and death . This makes it effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of delta2-Cefotetan involves several steps, starting from the core cephalosporin structureThe reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography. The use of high-quality reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Delta2-Cefotetan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Delta2-Cefotetan is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reference standard for analytical methods such as high-performance liquid chromatography and mass spectrometry.

    Biology: Studying the interactions of antibiotics with bacterial enzymes and cell walls.

    Medicine: Researching the efficacy and resistance mechanisms of cephalosporin antibiotics.

    Industry: Quality control and validation of pharmaceutical products.

Comparison with Similar Compounds

Delta2-Cefotetan is similar to other cephamycin antibiotics but has unique features that set it apart:

This compound’s unique structure, particularly the presence of the tetrazole ring, contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h3,7,13,15H,4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t7?,13?,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSPFHNCVUTGLP-IGTHYWETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=CS[C@@H]3[C@@](C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718730
Record name (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332499-75-8
Record name (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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